Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group in this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl 3-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxadiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial activity . Further studies are needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with the fluorine atom in the para position, which may result in different biological activities and chemical properties.
Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Ethyl 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylate:
This compound stands out due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUSFXMFYAZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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